molecular formula C10H16O B14665474 2-Allyl-6-methylcyclohexanone CAS No. 36321-95-6

2-Allyl-6-methylcyclohexanone

Cat. No.: B14665474
CAS No.: 36321-95-6
M. Wt: 152.23 g/mol
InChI Key: AGKHZTYZZUCRAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Allyl-6-methylcyclohexanone is an organic compound belonging to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with an allyl group at the second position and a methyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-6-methylcyclohexanone typically involves the alkylation of cyclohexanone derivatives. One common method includes the reaction of 2-methylcyclohexanone with allyl bromide in the presence of a strong base such as sodium hydride in tetrahydrofuran (THF) at elevated temperatures . The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution with allyl bromide to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Allyl-6-methylcyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The allyl group in the compound can participate in substitution reactions, such as halogenation or hydrolysis, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in carbon tetrachloride.

Major Products Formed

    Oxidation: Formation of 2-methylcyclohexanone or 2-methylcyclohexanoic acid.

    Reduction: Formation of 2-allyl-6-methylcyclohexanol.

    Substitution: Formation of 2-allyl-6-bromomethylcyclohexanone.

Scientific Research Applications

2-Allyl-6-methylcyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Allyl-6-methylcyclohexanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methylcyclohexanone: Similar in structure but lacks the allyl group.

    2-Allylcyclohexanone: Similar but lacks the methyl group at the sixth position.

    6-Methylcyclohexanone: Similar but lacks the allyl group at the second position.

Uniqueness

2-Allyl-6-methylcyclohexanone is unique due to the presence of both allyl and methyl groups on the cyclohexane ring, which imparts distinct chemical and physical properties

Properties

CAS No.

36321-95-6

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-methyl-6-prop-2-enylcyclohexan-1-one

InChI

InChI=1S/C10H16O/c1-3-5-9-7-4-6-8(2)10(9)11/h3,8-9H,1,4-7H2,2H3

InChI Key

AGKHZTYZZUCRAM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1=O)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.